2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride

Antiviral protease inhibition Zika virus NS2B-NS3 Structure-based drug design

Peptide chemists designing β-turn mimics for GPCR targets require the ortho geometry of aminomethylphenylalanine to enable intramolecular cyclization; meta/para isomers cannot support this conformation. This racemic ortho-AMPhe dihydrochloride salt delivers: - Unique βVI-turn cyclization capability demonstrated in cyclic somatostatin series. - Enhanced aqueous solubility from the dihydrochloride salt form for coupling buffers. - Cost-effective racemate for preliminary SAR studies before chiral resolution.

Molecular Formula C10H16Cl2N2O2
Molecular Weight 267.15
CAS No. 2225146-00-7
Cat. No. B2548740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride
CAS2225146-00-7
Molecular FormulaC10H16Cl2N2O2
Molecular Weight267.15
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)CN.Cl.Cl
InChIInChI=1S/C10H14N2O2.2ClH/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14;;/h1-4,9H,5-6,11-12H2,(H,13,14);2*1H
InChIKeyZVLFJGMSBOEHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-[2-(aminomethyl)phenyl]propanoic Acid Dihydrochloride: Baseline Profile


2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride (CAS 2225146-00-7) is the racemic dihydrochloride salt of an ortho-substituted, non-proteinogenic α-amino acid derived from phenylalanine. Its molecular formula is C₁₀H₁₆Cl₂N₂O₂ (MW 267.15) . The compound features an aminomethyl (-CH₂NH₂) substituent at the ortho position of the phenyl ring, with the dihydrochloride salt form conferring enhanced aqueous solubility relative to the neutral free base . The free base (C₁₀H₁₄N₂O₂, MW 194.23) and enantiomerically pure (S)- and (R)-forms are also commercially available under distinct CAS numbers [1]. Standard vendor purity specifications range from 95% to ≥98% as determined by HPLC, NMR, or GC .

Peptidomimetic design requiring ortho-substituted β-turn cyclization
Positional isomer SAR studies for protease inhibitor binding modes
Aqueous biochemical assays: dihydrochloride salt supports co-solvent-free dissolution vs. free base
Racemate as cost-effective entry for chiral resolution into (S)- or (R)-enantiomer Procurement logic

Why Ortho-AMPhe Cannot Be Replaced by Generic Regioisomers


The ortho-aminomethyl substitution pattern generates a unique spatial orientation of the benzylamine side chain relative to the α-amino acid backbone that is geometrically inaccessible to meta- or para-substituted analogs. In peptidomimetic design, the ortho isomer enables intramolecular cyclization to form rigid, β-turn-mimicking scaffolds, whereas meta- and para-isomers produce linear or differently angled geometries incompatible with this conformational constraint [1][2]. Crystallographic evidence with the Zika virus NS2B-NS3 protease demonstrates that the para-aminomethylphenylalanine (4-AMPhe) moiety engages a specific salt-bridge with Asp83 of NS2B—a binding orientation that the ortho isomer cannot recapitulate, and vice versa [3]. Positional isomerism thus determines target selectivity, not merely binding potency. Furthermore, the dihydrochloride salt form (MW 267.15) delivers substantially higher aqueous solubility than the neutral free base (MW 194.23), a critical parameter for biochemical assay preparation where achieving target concentrations without organic co-solvents is essential . Generic interchange between regioisomers or between free base and salt forms therefore carries a high risk of experimental failure due to altered solubility, incompatible geometry, or loss of target engagement.

Regioisomer Meta- or para-aminomethyl isomers cannot enforce the βVI-turn geometry required for cyclic peptidomimetics; cyclization outcome may differ irreversibly.
Salt form Free base solubility (~30.5 g/L estimated) may limit aqueous assay preparation; dihydrochloride enables higher aqueous concentrations without organic co-solvents.
Target engagement Para isomer established a salt-bridge with Asp83 in ZIKV NS2B-NS3 protease; ortho geometry is unlikely to recapitulate this interaction, altering binding mode.

Quantitative Differentiation vs. Closest Comparators


Ortho vs. Para Selectivity at Zika Virus NS2B-NS3 Protease

The para-aminomethylphenylalanine (4-AMPhe) moiety is established as a critical P2 residue in macrocyclic inhibitors of Zika virus NS2B-NS3 protease, achieving Ki = 2.69 nM when replacing the natural P2 lysine residue [1]. The 4-AMPhe benzylamine forms a salt-bridge with the non-conserved Asp83 residue of NS2B, a specific electrostatic interaction confirmed by X-ray crystallography at 2.7 Å resolution [2]. The ortho-aminomethylphenylalanine (2-AMPhe) isomer present in CAS 2225146-00-7 cannot engage this same Asp83 salt-bridge due to the altered spatial trajectory of the aminomethyl group; conversely, the ortho geometry may enable distinct interactions with proximal residues inaccessible to the para isomer. This positional isomer selectivity is a canonical example of regioisomer-dependent target engagement [1][2].

ZIKV NS2B-NS3 Protease
Reported
Para-4-AMPhe inhibitor: Ki = 2.69 nM (salt-bridge with Asp83). Ortho-2-AMPhe: binding geometry incompatible with Asp83; no quantitative Ki reported.
Supports ortho-specific binding mode exploration; para data does not transfer.
Class-level inference; ortho Ki data needed.
Antiviral protease inhibition Zika virus NS2B-NS3 Structure-based drug design Positional isomer SAR

Ortho-Specific β-Turn Mimetic Cyclization

The ortho-aminomethylphenylalanine residue functions as a bridging unit for intramolecular cyclization in somatostatin analogue design, producing cyclic peptides with a well-defined βVI-turn conformation [1][2]. This cyclization is geometrically possible only because the ortho-aminomethyl group is positioned to form a covalent bridge to the peptide backbone or to a second ortho-functionalized residue (e.g., o-aminomethylphenylacetic acid). Meta- and para-substituted analogs produce linear or differently angled geometries that fail to enforce the hairpin-turn conformation required for high-affinity somatostatin receptor binding [1]. The resulting cyclic somatostatin analogues display high potency at somatostatin receptor subtypes, although specific IC50 values for ortho-AMPhe-containing analogues versus meta/para comparators are not available in the open literature as a direct head-to-head comparison [1].

β-Turn Cyclization
Class-level
Ortho-2-AMPhe uniquely enables intramolecular cyclization to βVI-turn mimetics; meta/para isomers cannot replicate geometry.
Structural prerequisite for cyclic somatostatin analogue design; regioisomer substitution not feasible.
No IC50 comparison data across regioisomers.
Peptidomimetics Somatostatin analogues Constrained peptides Beta-turn mimetics

Vendor Purity Standards for Reproducible Procurement

Commercial supplies of CAS 2225146-00-7 from verified vendors report purity specifications spanning 95% to ≥98% as determined by orthogonal analytical methods (HPLC, NMR, GC) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC trace data at 95% standard purity . Chemscene reports ≥98% purity (Cat. CS-0608737) . Leyan reports 98% purity (Product No. 1679403) . Aksci lists the compound at 1g for $2,388 USD with a 1-week lead time, indicating a specialized, low-volume research chemical with higher procurement cost relative to more widely stocked para- or meta-isomers . These quantified purity tiers are directly relevant for solid-phase peptide synthesis applications, where competing deletion sequences from low-purity building blocks can compromise final peptide purity and biological reproducibility.

Vendor Purity
Data to verify
95% (Bidepharm, NMR/HPLC/GC) to ≥98% (Chemscene); ortho isomer premium pricing and longer lead time vs. meta isomer.
Purity tier directly impacts peptide synthesis coupling efficiency; batch QC review recommended.
Supplier-sourced; request COA.
Chemical procurement Analytical quality control Peptide synthesis building block Reproducibility

Salt vs. Free Base Solubility for Aqueous Assays

The dihydrochloride salt form (CAS 2225146-00-7, MW 267.15) contains two equivalents of HCl per molecule of the free amino acid, significantly enhancing aqueous solubility compared to the neutral free base (MW 194.23) . The estimated water solubility of the free base L-2-aminomethylphenylalanine, calculated from its log Kow of −2.21 using the WSKOW v1.41 model, is approximately 30.5 g/L (30,510 mg/L) at 25°C . The dihydrochloride salt, bearing two ionizable hydrochloride counterions, is expected to exhibit substantially higher aqueous solubility (no experimentally measured value is publicly available for direct comparison) . For biochemical assays requiring compound dissolution at millimolar concentrations in purely aqueous buffer systems (e.g., enzyme kinetics, SPR, ITC), the salt form eliminates the need for DMSO or other organic co-solvents that may interfere with protein stability or activity [1].

Salt vs. Free Base Solubility
Supporting evidence
Free base estimated water solubility ~30.5 g/L (WSKOW model). Dihydrochloride salt expected higher; no experimental comparison available.
Salt form facilitates aqueous-only assay protocols, reducing organic co-solvent interference.
Quantitative solubility data for salt form not publicly reported.
Aqueous solubility Salt form selection Biochemical assay development Formulation

Differential Cucurbit[7]uril Binding by Positional Isomers

Para-aminomethylphenylalanine (4-AMPhe) has been reported to exhibit a 20- to 30-fold higher affinity for the cucurbit[7]uril (Q7) macrocyclic host receptor compared to unsubstituted phenylalanine . This enhanced binding arises from the para-aminomethyl group engaging in additional ion-dipole and hydrogen-bonding interactions within the Q7 cavity. The ortho-aminomethyl isomer (2-AMPhe) present in CAS 2225146-00-7 is expected to display a different binding mode and affinity profile owing to the altered spatial presentation of the aminomethyl group; however, no experimentally measured Q7 binding data for the ortho isomer have been published to date [1].

Q7 Host-Guest Binding
Class-level inference
Para-4-AMPhe: 20–30× higher affinity for cucurbit[7]uril vs. phenylalanine. Ortho-2-AMPhe: affinity not reported.
Potential for orthogonal supramolecular recognition; ortho profiling needed.
Data from literature; ortho isomer characterization absent.
Supramolecular chemistry Cucurbituril Host-guest recognition Amino acid sensing

Optimal Application Scenarios


Cyclic Peptidomimetics with β-Turn Geometry

Use CAS 2225146-00-7 as the ortho-aminomethylphenylalanine building block for solid-phase peptide synthesis of cyclic somatostatin or other GPCR-targeting peptide analogues where a rigid βVI-turn conformation is required for high-affinity receptor binding. The ortho geometry uniquely enables intramolecular cyclization that meta- and para-isomers cannot support, as demonstrated in the Tourwé et al. (1995) cyclic somatostatin series [1]. The dihydrochloride salt form facilitates dissolution in aqueous coupling buffers without organic co-solvents.

Positional Isomer SAR for Protease Inhibitor Leads

Employ the ortho-AMPhe scaffold alongside meta- and para-AMPhe comparators to systematically probe the positional isomer structure-activity relationship at the P2 or P1′ subsite of viral or mammalian proteases. In Zika virus NS2B-NS3 protease, the para-isomer engages Asp83 via a salt-bridge (Ki = 2.69 nM for 3-AMPhe-containing inhibitor) [2]; the ortho isomer is expected to exhibit a distinct binding orientation, providing orthogonal SAR information critical for intellectual property expansion and selectivity optimization [2][3].

Host-Guest Profiling with Cucurbit[n]uril Receptors

Utilize the ortho-AMPhe residue as a guest molecule for cucurbit[7]uril or cucurbit[8]uril binding studies to investigate how aminomethyl positional isomerism modulates host-guest affinity and selectivity. Published data demonstrate that para-AMPhe binds Q7 with 20- to 30-fold higher affinity than unsubstituted phenylalanine ; characterizing the ortho isomer's binding profile would establish whether orthogonal recognition patterns exist, enabling differential sensing arrays or controlled-release systems that exploit regioisomer-specific supramolecular interactions .

Chiral Resolution to Enantiopure Peptide Synthesis

Procure the racemic dihydrochloride (CAS 2225146-00-7) as a cost-effective entry point for chiral resolution into the (S)-enantiomer (CAS 158149-99-6) or (R)-enantiomer (CAS 1217601-79-0) for incorporation into stereochemically defined peptide therapeutics. The racemic form allows preliminary SAR exploration before committing to more expensive enantiopure building blocks [1]. The ≥95–98% purity tiers available from Bidepharm, Chemscene, and Leyan provide sufficient quality for initial Fmoc/t-Boc protection and coupling optimization .

Application
Selection Property
Validation Focus
β-Turn peptidomimetic synthesis
Ortho-substitution geometry for cyclization
Cyclization efficiency and conformational analysis
Protease inhibitor SAR
Positional isomer binding-mode differentiation
Target engagement and selectivity profiling across regioisomers
Supramolecular host-guest studies
Regioisomer-dependent cucurbituril affinity
Binding affinity and orthogonal recognition patterns
Chiral resolution to enantiopure building blocks
Racemate as cost-effective precursor
Enantiomeric purity and stereochemical assignment
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